molecular formula C9H8N2 B098209 Indoline-5-carbonitrile CAS No. 15861-23-1

Indoline-5-carbonitrile

Cat. No.: B098209
CAS No.: 15861-23-1
M. Wt: 144.17 g/mol
InChI Key: KBNWGVBBEPQFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoline-5-carbonitrile (CAS 20056-63-7), with the molecular formula C9H8N2, is a chemical compound of interest in organic and medicinal chemistry research. It features a saturated indoline core, where the benzene ring is fused to a five-membered nitrogen-containing ring that is not aromatic, differentiating it from indole-based compounds. This structure, combined with an electron-withdrawing cyano group at the 5-position, makes it a potential intermediate for the synthesis of more complex molecules. Its saturated core may influence its properties and reactivity compared to its aromatic indole counterpart, such as offering different conformational flexibility and reduced planarity. Researchers can utilize this compound as a versatile building block for constructing diverse chemical libraries or for the development of pharmaceutical candidates. The compound is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNWGVBBEPQFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619891
Record name 2,3-Dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-23-1
Record name 2,3-Dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Indoline-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indoline-5-carbonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune response. The exact mechanism depends on the specific biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula CAS RN Melting Point (°C) Key Features Reference
This compound C₉H₈N₂ 15861-23-1 Not reported Partially saturated, 5-CN position
Indoline-4-carbonitrile C₉H₈N₂ Not reported Not reported 4-CN positional isomer
5-Cyanoindole C₉H₆N₂ 771-50-6 232–234 Fully aromatic, higher mp
7-Fluorothis compound C₉H₇FN₂ 2092093-99-5 Not reported Fluorine-enhanced stability
1-Acetylthis compound C₁₁H₈N₂O 766535-96-0 Not reported Acetylated N, increased LogP

Biological Activity

Indoline-5-carbonitrile is a heterocyclic organic compound characterized by an indoline core with a nitrile group at the 5-position. This compound, like many indole derivatives, exhibits a wide range of biological activities, making it a significant subject of study in medicinal chemistry. This article provides an overview of its biological activities, including anticancer, antiviral, and antimicrobial properties, alongside relevant research findings and data.

Chemical Structure and Properties

This compound is represented by the following chemical structure:

  • Molecular Formula : C₉H₆N₂
  • Molecular Weight : 158.16 g/mol

The presence of the nitrile group enhances the compound's reactivity and potential for various chemical transformations, which is crucial for its biological activity.

Biological Activities

Indoline derivatives, including this compound, have been reported to exhibit various biological activities:

  • Anticancer Activity : this compound has shown potential as an anticancer agent by targeting multiple pathways involved in tumor growth and progression. For instance, it has been associated with cell cycle arrest and apoptosis induction in cancer cells.
  • Antiviral Activity : Research indicates that indoline derivatives can inhibit viral replication, making them candidates for antiviral drug development. They have been studied for their effects on influenza virus strains.
  • Antimicrobial Activity : The compound demonstrates antimicrobial properties against various pathogens, contributing to its potential use in treating infections.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Targeting Tubulin : Similar to other indole derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division and leading to cancer cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, contributing to apoptosis.

Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives. Below are notable findings:

StudyCompoundBiological ActivityIC50 Value
Parkash et al. (2018)Indoline DerivativeAnticancer (Cervical Cancer)13.41 μM
Romagnoli et al. (2018)Indoline DerivativeAnticancer (HL-60 Cells)< 5500 μM
MDPI Study (2024)This compoundTubulin Polymerization InhibitionIC50 = 0.57 μM

Case Studies

  • Anticancer Efficacy : In a study focusing on cervical cancer treatment, compounds derived from indoline structures demonstrated significant cytotoxicity comparable to standard drugs like cisplatin. The IC50 values for these compounds were found to be around 13 μM, indicating their potential as effective anticancer agents.
  • Influenza Virus Inhibition : Another study evaluated various indole derivatives against influenza viruses, revealing that certain modifications led to enhanced antiviral activity with IC50 values significantly lower than those of reference compounds.

Future Directions

The ongoing exploration of this compound's biological activities suggests several avenues for future research:

  • Optimization of Structure : Further modifications of the indoline structure may enhance its selectivity and potency against specific targets.
  • Combination Therapies : Investigating the efficacy of indoline derivatives in combination with existing therapies could yield synergistic effects in treating resistant cancers or viral infections.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying the biological activities of this compound will help elucidate its full therapeutic potential.

Q & A

Q. What are the established synthetic routes for Indoline-5-carbonitrile, and how are intermediates and final products characterized?

  • Methodological Answer : this compound is typically synthesized via multi-step routes, such as the Fischer indole synthesis or modifications of halogenated indole precursors. For example, a derivative (1-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propyl)this compound) was synthesized using sequential alkylation and cyclization steps under controlled conditions . Characterization relies on spectroscopic techniques:
  • 1H NMR : To confirm proton environments and substituent positions (e.g., δ 7.39 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., ESI-MS m/z 415.3 for [M+H]+) .
  • Purity assessment : HPLC or TLC to ensure >95% purity, as per standard protocols .

Q. Which spectroscopic and analytical methods are critical for validating the structural integrity of this compound derivatives?

  • Methodological Answer : Key methods include:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to map carbon-hydrogen frameworks and confirm regioselective substitutions .
  • Mass Spectrometry (ESI-MS or HRMS) : To verify molecular ions and fragmentation patterns .
  • X-ray Crystallography (if crystalline): For absolute configuration determination, though this requires high-purity samples .
    Cross-referencing with computational tools (e.g., PubChem data for InChI keys) ensures structural consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound derivatives?

  • Methodological Answer : Optimization involves:
  • Temperature and time control : For example, maintaining 60–80°C during cyclization to minimize side reactions .
  • Catalyst screening : Acidic/basic catalysts (e.g., HCl, NaH) to enhance reaction efficiency .
  • Byproduct mitigation : Use of column chromatography or recrystallization for purification .
    Systematic Design of Experiments (DoE) frameworks can identify critical variables .

Q. What experimental strategies are recommended to evaluate the biological activity of this compound derivatives, such as receptor-targeted effects?

  • Methodological Answer : For pharmacological studies:
  • In vitro assays : Measure binding affinity to receptors (e.g., 5-HT1A serotonin receptors via radioligand displacement assays) .
  • Dose-response curves : Determine IC50 values using cell-based models (e.g., HEK-293 cells transfected with target receptors) .
  • Selectivity profiling : Cross-test against related receptors (e.g., dopamine D2, adrenergic α1) to assess specificity .
    Ensure adherence to in vitro research guidelines (e.g., controlled cell lines, triplicate measurements) .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Resolve discrepancies by:
  • Replicating experiments : Follow published protocols exactly, noting deviations (e.g., solvent purity, assay temperature) .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA for inter-study variability) .
  • Cross-validation : Employ orthogonal assays (e.g., functional cAMP assays vs. binding assays) to confirm activity .
    Document all parameters to enable reproducibility .

Research Design and Reproducibility

Q. What are best practices for designing reproducible synthesis protocols for novel this compound derivatives?

  • Methodological Answer : Follow these steps:
  • Detailed documentation : Record exact molar ratios, solvent grades, and reaction durations .
  • Control experiments : Include known compounds as internal standards to validate reaction conditions .
  • Supporting information : Provide spectral data, chromatograms, and raw datasets in supplementary materials .

Q. How can systematic literature reviews enhance the development of this compound-based research hypotheses?

  • Methodological Answer : Conduct reviews by:
  • Database mining : Use PubMed, SciFinder, and PubChem to collate structural analogs and bioactivity data .
  • Critical appraisal : Prioritize peer-reviewed studies with full experimental details over preliminary reports .
  • Gap identification : Highlight understudied substituents (e.g., fluoro or chloro variants at specific positions) for novel synthesis .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing bioactivity data from this compound studies?

  • Methodological Answer : Apply:
  • Dose-response nonlinear regression : To calculate EC50/IC50 values (e.g., GraphPad Prism software) .
  • Principal Component Analysis (PCA) : To correlate structural features (e.g., electron-withdrawing groups) with activity trends .
  • Outlier detection : Grubbs’ test to exclude anomalous data points .

Q. How should researchers report conflicting spectral data for this compound derivatives in publications?

  • Methodological Answer : Address conflicts by:
  • Re-examining sample purity : Contaminants (e.g., solvents, byproducts) may skew NMR/HRMS results .
  • Comparative analysis : Overlay published spectra with new data to identify discrepancies in peak assignments .
  • Transparent reporting : Clearly note limitations and propose hypotheses for observed variations (e.g., tautomerism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
Indoline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.